Comparative Alkaline Phosphatase Inhibition: Quantified Activity Differential vs. Structural Analogs
The target compound demonstrates moderate inhibitory activity against mouse intestinal alkaline phosphatase (IAP) with a Ki of 3200 nM and an IC50 of 540 nM [1]. While direct head-to-head data for the closest non-chlorinated or non-nitrated analogs in this assay are unavailable, class-level inference indicates that halogen substitution critically influences enzyme inhibition potency. For example, in related piperazine series, halogenated derivatives consistently exhibit enhanced binding to various targets compared to their non-halogenated counterparts [2]. This quantitative baseline establishes the compound's activity level for researchers comparing inhibition profiles across piperazine libraries.
| Evidence Dimension | Alkaline phosphatase inhibition (IAP) |
|---|---|
| Target Compound Data | Ki = 3200 nM; IC50 = 540 nM |
| Comparator Or Baseline | Non-halogenated piperazine analogs (class-level) |
| Quantified Difference | Not directly quantified; halogenation generally enhances binding affinity |
| Conditions | Mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells; p-nitrophenyl phosphate substrate |
Why This Matters
Provides a benchmark Ki/IC50 value for researchers evaluating the compound's suitability as an enzyme inhibitor scaffold or control in phosphatase assays.
- [1] BindingDB. BDBM50447413 (CHEMBL3115157). Affinity data for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol against mouse intestinal alkaline phosphatase. View Source
- [2] Andrić, D., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society, 72(5), 429-435. View Source
